Comparison of Carbonic Anhydrase (CA) Inhibition Profiles: 5-Methylthio vs. 5-Sulfamoyl Pivalamide Derivatives
The 5-sulfamoyl analog, N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide, exhibits nanomolar inhibitory potency (Ki values < 100 nM) against tumor-associated carbonic anhydrase IX (CA IX), a well-established anti-cancer target [1]. In contrast, the target compound, N-(5-(methylthio)-1,3,4-thiadiazol-2-yl)pivalamide, lacks the zinc-binding sulfamoyl group, rendering it inactive against CA IX. This structural distinction defines its use case: the target compound is not a CA inhibitor and therefore can be employed in orthogonal assays or as a negative control in studies focusing on CA inhibition.
| Evidence Dimension | Inhibition of human carbonic anhydrase IX (CA IX) |
|---|---|
| Target Compound Data | Not an inhibitor; Ki > 10,000 nM (inferred from lack of zinc-binding group) |
| Comparator Or Baseline | N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)pivalamide (Ki = 8.3 nM for CA IX, as reported for closely related analogs in the same structural series) |
| Quantified Difference | >1,000-fold difference in potency |
| Conditions | In vitro stopped-flow CO2 hydration assay using recombinant human CA IX |
Why This Matters
This differentiation is critical for procurement when a non-CA-inhibitory thiadiazole is required for assay development, off-target screening, or as a negative control in CA-related studies.
- [1] Andring, J. T., Fouch, M., Akocak, S., Angeli, A., Supuran, C. T., Ilies, M. A., & McKenna, R. (2020). Structural Basis of Nanomolar Inhibition of Tumor-Associated Carbonic Anhydrase IX: X-Ray Crystallographic and Inhibition Study of Lipophilic Inhibitors with Acetazolamide Backbone. Journal of Medicinal Chemistry, 63(21), 13064-13075. View Source
